molecular formula C12H12F3NO B2404208 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one CAS No. 1918140-90-5

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2404208
CAS No.: 1918140-90-5
M. Wt: 243.229
InChI Key: VOUCKLWINFKMHE-UHFFFAOYSA-N
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Description

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one is a synthetic compound with the molecular formula C12H12F3NO and a molecular weight of 243.23 g/mol It is a pyrrolidinone derivative, characterized by the presence of a trifluorophenyl group attached to the pyrrolidinone ring

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Trifluorophenyl groups are often used in medicinal chemistry to improve potency, selectivity, and metabolic stability of drug candidates .

Future Directions

The future directions for this compound would likely involve further studies to explore its potential applications, particularly in the field of medicinal chemistry given the presence of the trifluorophenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 3,4,5-trifluorobenzyl bromide with 5-methylpyrrolidin-2-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring and the presence of the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-12(3-2-10(17)16-12)6-7-4-8(13)11(15)9(14)5-7/h4-5H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUCKLWINFKMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)CC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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